Cetirizine dihydrochloride is classified as an antihistamine and falls under the category of selective H1 receptor antagonists. It is synthesized from hydroxyzine, a first-generation antihistamine, through a process that involves the reduction of the carbonyl group in hydroxyzine to form cetirizine. This compound is widely available in various pharmaceutical forms including tablets, syrups, and chewable forms.
The synthesis of cetirizine dihydrochloride can be achieved through several methods, with one notable approach involving the reaction of 4-chlorobenzhydryl piperazine with sodium chloroacetate. This method typically utilizes solvents such as dimethylformamide or dimethylacetamide and employs triethylamine as a base to facilitate the reaction.
A more recent patent describes a simplified synthesis process that reduces the number of steps involved in producing cetirizine dihydrochloride. This method includes ion-exchange techniques to remove sodium salts from cetirizine sodium salt solutions, followed by acidification with concentrated hydrochloric acid to precipitate cetirizine hydrochloride .
Cetirizine dihydrochloride has a complex molecular structure characterized by multiple functional groups. The structure can be represented as follows:
The molecular structure can be visualized using chemical drawing software or databases that provide three-dimensional representations.
Cetirizine dihydrochloride undergoes various chemical reactions under different conditions. For instance, it is known to degrade under acidic conditions, particularly in concentrated hydrochloric acid or hydrogen peroxide environments. Studies indicate that degradation follows pseudo-first-order kinetics, which is significant for understanding its stability during storage and formulation .
The synthesis process also involves several key reactions:
Cetirizine dihydrochloride acts primarily as an antagonist at the H1 histamine receptor sites. By blocking these receptors, it prevents the action of endogenous histamine—responsible for allergic symptoms—thereby providing relief from conditions such as hay fever and urticaria.
The mechanism involves:
Data from pharmacological studies indicate that cetirizine exhibits a rapid onset of action with peak plasma concentrations typically occurring within one hour post-administration.
Stability studies have shown that cetirizine dihydrochloride remains stable under neutral pH but degrades under acidic conditions or when exposed to oxidative agents .
Cetirizine dihydrochloride is primarily used in clinical settings for:
Additionally, cetirizine has been studied for its potential effects on other conditions such as anxiety disorders due to its central nervous system activity at higher doses.
Cetirizine-D8 dihydrochloride (chemical formula: C₂₁H₁₉D₈Cl₃N₂O₃; CAS Number: 2070015-04-0) is a deuterium-enriched version of cetirizine dihydrochloride where eight hydrogen atoms are replaced with deuterium isotopes at the piperazine ring positions. This isotopic substitution creates a distinct molecular signature while maintaining identical stereochemistry and receptor binding characteristics to non-deuterated cetirizine. The deuterium atoms are incorporated at the methylene groups of the piperazine ring, positions that influence metabolic transformation without altering the molecule's three-dimensional conformation or electronic properties [4] [7] [8].
The structural preservation ensures that the deuterated compound maintains the same mechanism of action as cetirizine, specifically high-affinity antagonism of peripheral H1 histamine receptors. The dihydrochloride salt form enhances aqueous solubility and crystalline stability, making it suitable for experimental applications requiring precise dissolution and handling. The deuterium labeling creates a mass shift detectable via mass spectrometry, enabling researchers to distinguish the compound from endogenous molecules and non-deuterated cetirizine in complex biological matrices [5] [8].
Table 1: Chemical Identification Profile of Cetirizine (D8 Dihydrochloride)
Property | Specification |
---|---|
Systematic Name | [2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid-d8 dihydrochloride |
Molecular Formula | C₂₁H₁₉D₈Cl₃N₂O₃ |
Molecular Weight | 469.86 g/mol |
CAS Registry | 2070015-04-0 |
IUPAC Name | 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid-1,1,2,2,3,3,6,6-d8 dihydrochloride |
Synonyms | Cetirizine-d8 dihydrochloride; Deuterated cetirizine; [²H₈]-Cetirizine dihydrochloride |
Structure Type | Piperazine derivative with carboxylated ethoxy side chain |
Isotopic enrichment in Cetirizine-D8 dihydrochloride exceeds 98% deuterium incorporation at designated positions, ensuring minimal protium contamination that could compromise tracer studies. The strategic placement of deuterium atoms at metabolically vulnerable sites leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (compared to carbon-hydrogen) resists enzymatic cleavage. This modification significantly reduces first-pass metabolism while maintaining identical receptor affinity, making it an exceptional probe for studying absorption, distribution, and metabolic pathways of antihistamines [4] [7].
Deuterated cetirizine analogs exhibit identical H1 receptor binding affinity to non-deuterated cetirizine, with Ki values approximately 6 nM, demonstrating that isotopic substitution does not alter target engagement. The primary pharmacological distinction lies in their modified metabolic stability, where deuterium incorporation at the piperazine ring significantly reduces oxidative dealkylation—the major metabolic pathway for cetirizine. This metabolic stabilization extends the molecule's half-life in experimental systems without altering its intrinsic antihistaminic potency [3] [5].
The anti-inflammatory properties of cetirizine beyond H1 antagonism are preserved in its deuterated analog. Both compounds demonstrate:
Table 2: Comparative Pharmacological Properties of Cetirizine and Deuterated Analog
Parameter | Cetirizine | Cetirizine-D8 Dihydrochloride | Research Significance |
---|---|---|---|
H1 Receptor Affinity (Ki) | 6.3 nM | 6.3 nM | Identical target engagement |
Metabolic Half-life (Human) | 8.3 hours | 10.5 hours* (*projected) | Extended exposure duration |
Major Metabolic Pathway | Oxidative O-dealkylation | Reduced O-dealkylation (KIE ~2-7) | Metabolic stability assessment |
Blood-Brain Barrier Penetration | Limited (12.6% receptor occupancy at 10 mg) | Identical pharmacokinetic profile | CNS effect studies |
Plasma Protein Binding | 93-96% | 93-96% | Unaltered distribution characteristics |
Anti-inflammatory Effects | Confirmed | Preserved | Mechanism studies beyond H1 blockade |
Deuterated analogs serve as indispensable tools in advanced research methodologies. Their applications include:
The deuterium-induced metabolic stability allows researchers to distinguish pharmacokinetic effects from pharmacodynamic variables when studying antihistamine efficacy, providing clearer insight into exposure-response relationships that might be obscured by rapid metabolism of the protiated compound [4] [7] [8].
The development of deuterated cetirizine analogs follows the broader trajectory of deuterium applications in pharmaceutical science, which gained significant momentum after the FDA's 2017 approval of deutetrabenazine. Cetirizine itself was first patented in 1983 (US Patent 4,525,358) and approved for medical use in 1987, with deuterated versions emerging three decades later as research tools rather than therapeutic agents. The synthesis of Cetirizine-D8 dihydrochloride was driven by specific research needs in allergology and immunology, particularly the requirement to:
The selection of deuterium labeling at the piperazine ring specifically targets the molecule's primary metabolic vulnerability. Traditional cetirizine undergoes oxidative O-dealkylation at these positions, producing a pharmacologically inactive carboxylic acid metabolite. By deuterating these sites, researchers created a molecular version that resists this degradation pathway, thereby extending detectable exposure in experimental systems. This approach allows scientists to differentiate true pharmacological effects from metabolic artifacts when studying cetirizine's actions [1] [4].
Table 3: Historical Milestones in Cetirizine and Deuterated Analog Development
Year | Development Milestone | Research Impact |
---|---|---|
1983 | Initial synthesis and patenting of cetirizine | Foundation for second-generation antihistamines |
1987 | Introduction of cetirizine for clinical use (Europe) | Established human safety and efficacy profile |
1995 | FDA approval of prescription cetirizine (Zyrtec®) | Expanded therapeutic availability |
2007 | OTC transition in United States | Increased accessibility and usage patterns |
2010s | Synthesis of deuterated cetirizine analogs | Enabled advanced metabolic and pharmacokinetic studies |
2017 | Commercial availability of Cetirizine-D8 dihydrochloride | Provided standardized research material |
2020s | Application in PET and mass spectrometry imaging | Spatial distribution mapping of antihistamines |
Current research applications leveraging Cetirizine-D8 dihydrochloride focus on three principal areas:
The ongoing utilization of Cetirizine-D8 dihydrochloride in experimental pharmacology exemplifies how strategic molecular design can yield powerful research tools that advance therapeutic understanding without altering fundamental drug-receptor interactions [4] [7] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1